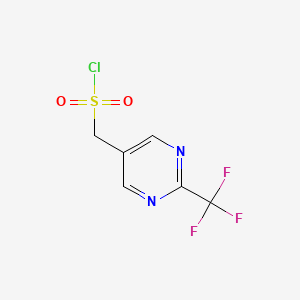
L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-亮氨酰-L-天冬酰胺酰-L-组氨酰-L-亮氨酰-L-亮氨酸是一种由五个氨基酸组成的肽类化合物:亮氨酸、天冬酰胺、组氨酸和另外两个亮氨酸残基。
准备方法
合成路线和反应条件
L-亮氨酰-L-天冬酰胺酰-L-组氨酰-L-亮氨酰-L-亮氨酸的合成通常涉及固相肽合成(SPPS)。这种方法允许将氨基酸依次添加到固定在固体树脂上的生长的肽链上。该过程包括以下步骤:
第一个氨基酸的连接: 第一个氨基酸,L-亮氨酸,通过其羧基连接到树脂上。
脱保护: 连接的氨基酸的氨基脱保护,以允许添加下一个氨基酸。
偶联: 下一个氨基酸,L-天冬酰胺,使用偶联试剂如HBTU(O-(苯并三唑-1-基)-N,N,N',N'-四甲基脲六氟磷酸盐)被活化并添加到生长的肽链中。
重复: 步骤2和3重复用于L-组氨酸,L-亮氨酸和最后的L-亮氨酸。
裂解: 使用裂解试剂如三氟乙酸(TFA)将完成的肽从树脂上裂解下来。
工业生产方法
L-亮氨酰-L-天冬酰胺酰-L-组氨酰-L-亮氨酰-L-亮氨酸的工业生产可能涉及大规模的SPPS或重组DNA技术。在后一种方法中,编码肽序列的基因被插入微生物中,这些微生物随后通过发酵产生肽。
化学反应分析
反应类型
L-亮氨酰-L-天冬酰胺酰-L-组氨酰-L-亮氨酰-L-亮氨酸可以进行各种化学反应,包括:
氧化: 组氨酸残基可以被氧化形成组氨酸衍生物。
还原: 如果存在的话,二硫键可以被还原成硫醇基团。
取代: 氨基可以通过与酰氯等试剂反应,被其他官能团取代。
常用试剂和条件
氧化: 过氧化氢(H₂O₂)或其他氧化剂。
还原: 二硫苏糖醇(DTT)或其他还原剂。
取代: 在碱存在下,酰氯或酸酐。
形成的主要产物
氧化: 组氨酸衍生物。
还原: 含硫醇的肽。
取代: 酰化肽。
科学研究应用
L-亮氨酰-L-天冬酰胺酰-L-组氨酰-L-亮氨酰-L-亮氨酸具有各种科学研究应用:
化学: 用作研究肽合成和反应的模型肽。
生物学: 研究其在蛋白质-蛋白质相互作用和酶-底物特异性中的作用。
医学: 探索其潜在的治疗效果,包括抗菌和抗癌特性。
工业: 用于开发基于肽的材料和生物传感器。
作用机制
L-亮氨酰-L-天冬酰胺酰-L-组氨酰-L-亮氨酰-L-亮氨酸的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该肽可以通过氢键,疏水相互作用和静电相互作用与这些靶标结合,导致靶标活性或功能的变化。所涉及的途径可能包括信号转导,基因表达调控和代谢过程。
相似化合物的比较
类似化合物
L-亮氨酰-L-组氨酰-L-亮氨酰-L-亮氨酸: 结构类似,但缺少天冬酰胺残基。
L-天冬酰胺酰-L-组氨酰-L-亮氨酰-L-亮氨酸: 结构类似,但缺少一个亮氨酸残基。
L-组氨酰-L-亮氨酰-L-亮氨酸: 结构类似,但缺少天冬酰胺和一个亮氨酸残基。
独特性
L-亮氨酰-L-天冬酰胺酰-L-组氨酰-L-亮氨酰-L-亮氨酸由于其特定的氨基酸序列而具有独特性,这赋予了其独特的化学和生物学特性。天冬酰胺和组氨酸残基的存在允许与分子靶标进行独特的相互作用,使其成为研究和潜在治疗应用的宝贵化合物。
属性
CAS 编号 |
920530-93-4 |
|---|---|
分子式 |
C28H48N8O7 |
分子量 |
608.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H48N8O7/c1-14(2)7-18(29)24(38)33-21(11-23(30)37)27(41)35-20(10-17-12-31-13-32-17)26(40)34-19(8-15(3)4)25(39)36-22(28(42)43)9-16(5)6/h12-16,18-22H,7-11,29H2,1-6H3,(H2,30,37)(H,31,32)(H,33,38)(H,34,40)(H,35,41)(H,36,39)(H,42,43)/t18-,19-,20-,21-,22-/m0/s1 |
InChI 键 |
WHQWKDKORGIOST-YFNVTMOMSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



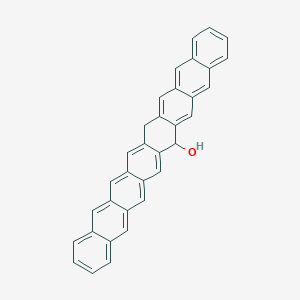
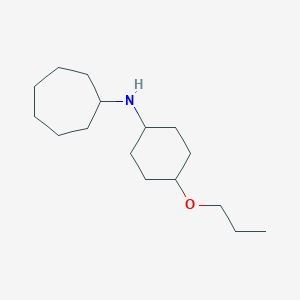

![9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B12625898.png)

![4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625907.png)
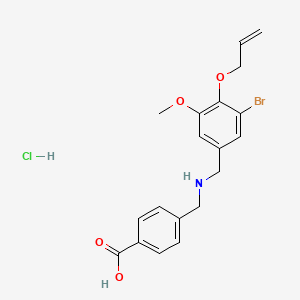
![4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12625909.png)
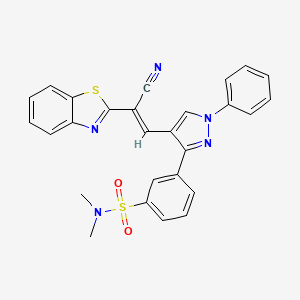
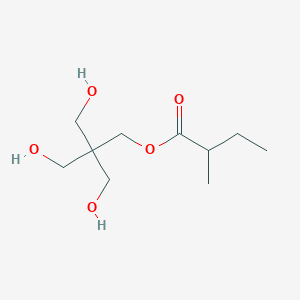
![N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide](/img/structure/B12625941.png)
![methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate](/img/structure/B12625952.png)
